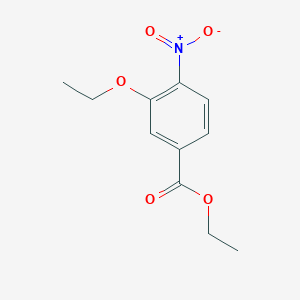![molecular formula C6H6BrN3 B11724769 Imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B11724769.png)
Imidazo[1,2-a]pyrimidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyrimidine hydrobromide is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is known for its significant biological activities and is widely used in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine hydrobromide can be achieved through various methods, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds. For example, one common synthetic route involves the condensation of 2-aminopyrimidine with α-haloketones under acidic conditions to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the functionalization of the compound and the development of derivatives with enhanced biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Imidazo[1,2-a]pyrimidine hydrobromide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Mechanism of Action
Imidazo[1,2-a]pyrimidine hydrobromide can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine . While these compounds share a similar core structure, they differ in their biological activities and applications. For instance, imidazo[1,2-a]pyridine is known for its antituberculosis activity, whereas imidazo[1,2-a]pyrazine is used in the development of anticancer drugs .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Benzo[4,5]imidazo[1,2-a]pyrimidine
Properties
Molecular Formula |
C6H6BrN3 |
|---|---|
Molecular Weight |
200.04 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidine;hydrobromide |
InChI |
InChI=1S/C6H5N3.BrH/c1-2-7-6-8-3-5-9(6)4-1;/h1-5H;1H |
InChI Key |
WBPRKMULNXGBPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2N=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]-1-phenylprop-2-en-1-one](/img/structure/B11724687.png)
![Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11724690.png)

![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724712.png)
![6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11724715.png)

![(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11724730.png)


![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)
![(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine](/img/structure/B11724754.png)


![3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)
